![molecular formula C20H23N3 B12316364 3-[(4-benzylpiperazin-2-yl)methyl]-1H-indole](/img/structure/B12316364.png)

3-[(4-benzylpiperazin-2-yl)methyl]-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

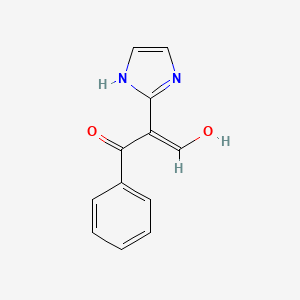

3-[(4-benzylpiperazin-2-yl)methyl]-1H-indole is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an indole core, which is a common structural motif in many biologically active molecules, linked to a benzylpiperazine moiety. The combination of these two functional groups imparts distinct chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-[(4-Benzylpiperazin-2-yl)methyl]-1H-Indol umfasst typischerweise die folgenden Schritte:

Bildung des Indol-Kerns: Der Indol-Kern kann durch verschiedene Methoden synthetisiert werden, wie z. B. die Fischer-Indol-Synthese, die die Reaktion von Phenylhydrazin mit einem Aldehyd oder Keton unter sauren Bedingungen beinhaltet.

Anlagerung der Benzylpiperazin-Einheit: Die Benzylpiperazin-Einheit kann durch eine nucleophile Substitutionsreaktion eingeführt werden. Dies beinhaltet die Reaktion des Indol-Derivats mit 4-Benzylpiperazin in Gegenwart einer geeigneten Base, wie z. B. Natriumhydrid oder Kaliumcarbonat, in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF).

Industrielle Produktionsverfahren

Die industrielle Produktion von 3-[(4-Benzylpiperazin-2-yl)methyl]-1H-Indol kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dazu können die Verwendung von Durchflussreaktoren, fortschrittliche Reinigungstechniken und Prozessautomatisierung gehören, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-[(4-Benzylpiperazin-2-yl)methyl]-1H-Indol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um funktionelle Gruppen wie Carbonyl- oder Carboxylgruppen einzuführen.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um Carbonylgruppen zu Alkoholen zu reduzieren.

Substitution: Nucleophile Substitutionsreaktionen können durchgeführt werden, um verschiedene Substituenten an den Indol- oder Piperazinringen einzuführen. Gängige Reagenzien sind Alkylhalogenide und Arylhalogenide.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether oder Natriumborhydrid in Methanol.

Substitution: Alkylhalogenide oder Arylhalogenide in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonyl- oder Carboxyl-Derivaten.

Reduktion: Bildung von Alkohol-Derivaten.

Substitution: Bildung verschiedener substituierter Indol- oder Piperazin-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Untersucht auf sein Potenzial als Sonde in biochemischen Assays und als Werkzeug zur Untersuchung von Rezeptor-Ligand-Interaktionen.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter antimikrobielle, Antikrebs- und neuroprotektive Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-[(4-Benzylpiperazin-2-yl)methyl]-1H-Indol hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen interagieren, wie z. B. Enzymen, Rezeptoren oder Ionenkanälen. Der Indol-Kern kann die Struktur von Tryptophan nachahmen, wodurch er an Tryptophan-bindende Proteine binden kann, während die Benzylpiperazin-Einheit mit anderen Bindungsstellen interagieren kann und die Aktivität des Zielproteins moduliert.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a probe in biochemical assays and as a tool for studying receptor-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and neuroprotective activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-[(4-benzylpiperazin-2-yl)methyl]-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or ion channels. The indole core can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins, while the benzylpiperazine moiety can interact with other binding sites, modulating the activity of the target protein.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituiertes Phenyl-2H-chromen-2-on: Ähnlich, da es eine Benzylpiperazin-Einheit enthält, unterscheidet sich aber in der Kernstruktur.

3-(4-(Substituiertes)-Piperazin-1-yl)Cinnoline: Enthält eine Piperazin-Einheit, hat aber einen Cinnolin-Kern anstelle eines Indol-Kerns.

Einzigartigkeit

3-[(4-Benzylpiperazin-2-yl)methyl]-1H-Indol ist einzigartig aufgrund der Kombination der Indol- und Benzylpiperazin-Einheiten, die eindeutige chemische und biologische Eigenschaften verleiht. Diese Kombination ermöglicht vielseitige Interaktionen mit verschiedenen molekularen Zielstrukturen und macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen Bereichen.

Eigenschaften

IUPAC Name |

3-[(4-benzylpiperazin-2-yl)methyl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3/c1-2-6-16(7-3-1)14-23-11-10-21-18(15-23)12-17-13-22-20-9-5-4-8-19(17)20/h1-9,13,18,21-22H,10-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIXRJMDVPQZIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B12316303.png)

![Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)

![N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B12316342.png)

![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B12316347.png)

![(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B12316351.png)

![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B12316354.png)

![2-[5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl]acetonitrile](/img/structure/B12316357.png)